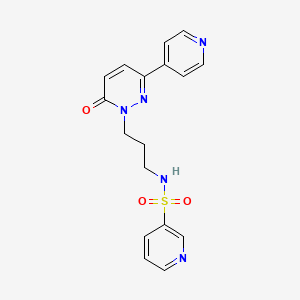
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique pyridazinone scaffold, which includes a pyridine ring and a carbonyl group. Its molecular formula is C13H14N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2S |
| Molecular Weight | 286.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The primary mechanism of action for this compound involves its interaction with fatty acid binding protein 4 (FABP4). FABP4 plays a crucial role in lipid metabolism and inflammatory responses. The compound binds to FABP4, inhibiting its function, which may lead to modulation of lipid metabolism and reduction of inflammatory processes. This interaction has been supported by molecular docking studies that indicate a high binding affinity.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated in combination with MEK inhibitors, showing potential synergistic effects in cancer treatment. The compound's ability to inhibit FABP4 may also contribute to its anticancer properties by affecting tumor metabolism.
2. Anti-inflammatory Effects
The inhibition of FABP4 not only impacts lipid metabolism but also plays a role in inflammatory pathways. By modulating the activity of FABP4, this compound could potentially reduce inflammation, making it a candidate for further development as an anti-inflammatory agent.
Research Findings and Case Studies
Recent literature highlights several studies investigating the biological activities of similar pyridazinone derivatives:
- Study on FABP4 Inhibition : A study demonstrated that derivatives of pyridazinone effectively inhibit FABP4, leading to altered lipid metabolism and reduced inflammation in cellular models .
- Combination Therapy Research : Research exploring the combination of this compound with MEK inhibitors indicated enhanced efficacy against cancer cell lines, suggesting a promising avenue for combination therapies in oncology .
- Synthesis and Evaluation : Another study focused on synthesizing various analogs of pyridazine derivatives and evaluating their cytotoxicity against different tumor cell lines, establishing structure-activity relationships that could inform future drug design .
Propriétés
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-5-4-16(14-6-10-18-11-7-14)21-22(17)12-2-9-20-26(24,25)15-3-1-8-19-13-15/h1,3-8,10-11,13,20H,2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYGPGNKAWDXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














